molecular formula C5H4N6 B2628064 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine CAS No. 92306-69-9

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

Cat. No.: B2628064
CAS No.: 92306-69-9
M. Wt: 148.129
InChI Key: TYYLJWSPZRCEFT-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that contains both a tetrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with sodium azide under specific conditions. One common method includes the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc salts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and organic solvents like DMF. Reaction conditions often involve elevated temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-tetrazol-5-yl)pyridine
  • 4-(2H-tetrazol-5-yl)butanoic acid
  • 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine

Uniqueness

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a tetrazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and cardiotonic effects, supported by data from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A comprehensive evaluation was conducted on a series of synthesized tetrazolo[1,5-a]pyrimidines for their anticancer properties.

Cytotoxicity Assays

The cytotoxic activity of these compounds was assessed using the MTT assay against several human cancer cell lines including HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung) cells. The results indicated that certain compounds exhibited potent anticancer activities:

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
4bHCT-1160.15More potent
4hHCT-1160.20More potent
4aA5490.18Comparable
4cMCF-70.25Slightly less potent
4eMCF-70.30Slightly less potent

These findings suggest that the tetrazolopyrimidine scaffold is an effective structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Several studies have reported their effectiveness against a range of bacterial and fungal strains.

In Vitro Studies

Tetrazole derivatives were tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed promising antibacterial and antifungal activities:

CompoundBacterial StrainZone of Inhibition (mm)
8aStaphylococcus aureus20
9bEscherichia coli22
9eCandida albicans18

These compounds were found to be more effective than standard antibiotics like ampicillin and fluconazole in some cases .

Cardiotonic Activity

Another area of interest is the cardiotonic potential of tetrazole-based compounds. A study focused on the inhibition of phosphodiesterase enzymes (PDE3A and PDE3B), which are critical in cardiac function regulation.

PDE Inhibition Studies

The synthesized derivatives were evaluated for their inhibitory effects on PDE3A and PDE3B:

CompoundPDE3A IC50 (µM)PDE3B IC50 (µM)
6d0.242.34
6a1.5010.00

Compound 6d exhibited the most potent inhibition against PDE3A compared to PDE3B, indicating its potential as a cardiotonic agent .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLJWSPZRCEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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